2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide
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Description
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide, also known as EDP-MMP, is a novel compound that has been gaining attention in the scientific community for its potential applications in cancer research. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new cancer treatments.
Scientific Research Applications
Pharmacological Activity and Drug Development
Protein Tyrosine Phosphatase 1B Inhibitors : Derivatives related to the compound of interest have been designed, synthesized, and evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. Such studies are crucial for developing new antidiabetic medications, as PTP1B inhibitors have shown promise in managing diabetes through their effect on insulin signaling (Saxena et al., 2009).
Antidepressant and Anxiolytic Effects : Research into phenylpiperazine derivatives has revealed compounds with dual antagonistic effects on 5-HT1A and 5-HT7 receptors, showing significant antidepressant-like and anxiolytic-like activities in animal models. This suggests potential applications in the development of novel psychiatric treatments (Pytka et al., 2015).
Herbicide Metabolism and Environmental Impact
- Metabolism of Chloroacetamide Herbicides : Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the environmental and health impacts of such compounds. Understanding the metabolic pathways of these herbicides can inform the development of safer agrochemicals and strategies for mitigating their effects on human health and the environment (Coleman et al., 2000).
Drug Synthesis and Molecular Docking
- Synthesis of Anticancer Drugs : The synthesis and characterization of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been conducted, with in silico modeling studies targeting specific receptors. Such research contributes to the discovery and optimization of new anticancer agents, highlighting the importance of chemical synthesis and computational biology in drug development (Sharma et al., 2018).
properties
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-17-7-8-18(15(21)14(17)20)10-13(19)16-11-5-4-6-12(9-11)22-2/h4-6,9H,3,7-8,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSMSNIRNIPOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide |
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